molecular formula C16H20N2O2S2 B10971444 1-(Benzylsulfonyl)-4-(2-thienylmethyl)piperazine

1-(Benzylsulfonyl)-4-(2-thienylmethyl)piperazine

Cat. No.: B10971444
M. Wt: 336.5 g/mol
InChI Key: QYISVGJVZNRZCK-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-4-(2-thienylmethyl)piperazine is an organic compound that features a piperazine ring substituted with a benzylsulfonyl group and a thienylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylsulfonyl)-4-(2-thienylmethyl)piperazine typically involves the following steps:

    Formation of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced by reacting benzyl chloride with sodium sulfite under basic conditions to form benzylsulfonic acid, which is then converted to benzylsulfonyl chloride using thionyl chloride.

    Formation of the Thienylmethyl Group: The thienylmethyl group can be introduced by reacting 2-thiophenemethanol with a suitable activating agent such as tosyl chloride to form 2-thiophenemethyl tosylate.

    Coupling Reaction: The final step involves the nucleophilic substitution reaction between the piperazine ring and the benzylsulfonyl chloride and 2-thiophenemethyl tosylate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfonyl)-4-(2-thienylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylsulfonyl group can be reduced to form benzylthiol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzylthiol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(Benzylsulfonyl)-4-(2-thienylmethyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-4-(2-thienylmethyl)piperazine involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The thienylmethyl group can interact with nucleic acids and other biomolecules, affecting their function. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzylsulfonyl)piperazine: Lacks the thienylmethyl group, which may result in different biological activity.

    4-(2-Thienylmethyl)piperazine: Lacks the benzylsulfonyl group, which may result in different chemical reactivity.

    1-(Benzylsulfonyl)-4-methylpiperazine: Substituted with a methyl group instead of a thienylmethyl group, which may result in different properties.

Uniqueness

1-(Benzylsulfonyl)-4-(2-thienylmethyl)piperazine is unique due to the presence of both the benzylsulfonyl and thienylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields of research.

Properties

Molecular Formula

C16H20N2O2S2

Molecular Weight

336.5 g/mol

IUPAC Name

1-benzylsulfonyl-4-(thiophen-2-ylmethyl)piperazine

InChI

InChI=1S/C16H20N2O2S2/c19-22(20,14-15-5-2-1-3-6-15)18-10-8-17(9-11-18)13-16-7-4-12-21-16/h1-7,12H,8-11,13-14H2

InChI Key

QYISVGJVZNRZCK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CS2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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